molecular formula C22H21FN2O3S B300954 N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Cat. No. B300954
M. Wt: 412.5 g/mol
InChI Key: KPDURFHRKLXRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, also known as FMAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule that has shown potential in various applications, including cancer treatment, inflammation, and pain management.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide involves its ability to bind to specific cellular targets, including enzymes and receptors. This binding leads to the inhibition of cellular processes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. It has also been shown to modulate the activity of certain receptors, including the GABA receptor. Additionally, N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is its high potency, which allows for the use of lower concentrations in laboratory experiments. However, one limitation is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide. One area of interest is the development of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide analogs that have improved solubility and bioavailability. Another area of interest is the investigation of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide and its potential side effects in vivo.
In conclusion, N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is a novel small molecule that has shown potential in various applications, including cancer treatment, inflammation, and pain management. Its mechanism of action involves its ability to bind to specific cellular targets, leading to the inhibition of cellular processes involved in cancer cell growth and proliferation. While N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has several advantages for laboratory experiments, there are also limitations to its use. Future research on N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide will focus on developing analogs with improved solubility and investigating its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide involves a multi-step process that begins with the reaction of 3-fluoroaniline and 4-methylbenzyl chloride. This is followed by the reaction of the resulting intermediate with phenylsulfonyl chloride and sodium hydride. The final step involves the reaction of the intermediate with acetyl chloride to yield N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been extensively studied for its potential as an anticancer agent. Research has shown that N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

properties

Product Name

N-(3-fluorophenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Molecular Formula

C22H21FN2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN2O3S/c1-17-10-12-18(13-11-17)15-25(29(27,28)21-8-3-2-4-9-21)16-22(26)24-20-7-5-6-19(23)14-20/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

KPDURFHRKLXRRY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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